1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6982-73-6 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(4,5-dimethyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-5-4-8(7(3)10)9-6(5)2/h4,9H,1-3H3 |
InChI Key |
BMISGDCVNWOHIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C(=O)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 4,5 Dimethyl 1h Pyrrol 2 Yl Ethanone and Its Analogs
Established Synthetic Pathways to Pyrrole (B145914) Scaffolds Bearing the Ethanone (B97240) Moiety
Paal-Knorr Cyclocondensation Protocols
First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a classic and widely used method for preparing substituted pyrroles. wikipedia.orgrgmcet.edu.in The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions, to form the pyrrole ring. organic-chemistry.orgalfa-chemistry.com For the specific synthesis of 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone, the required precursor would be 3,4-dimethylhexane-2,5-dione, which would react with an ammonia source. wikipedia.org
The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. It is understood to proceed via the initial formation of a hemiaminal, which is generated from the nucleophilic attack of the amine on a protonated carbonyl group. wikipedia.orgquora.com This intermediate then undergoes a rate-determining intramolecular cyclization by attacking the second carbonyl group, followed by two dehydration steps to yield the aromatic pyrrole ring. alfa-chemistry.comrsc.org
The reaction is highly versatile, accommodating a wide range of substituents on both the dicarbonyl compound and the amine. wikipedia.org While traditional protocols often required harsh conditions, such as prolonged heating in acid, modern variations have introduced milder and more efficient catalysts. rgmcet.edu.inresearchgate.net Weak acids like acetic acid can accelerate the reaction; however, strongly acidic conditions (pH < 3) may favor the formation of furan (B31954) derivatives as byproducts. rgmcet.edu.inorganic-chemistry.org
Table 1: Examples of Paal-Knorr Pyrrole Synthesis
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Conditions | Product | Yield | Reference |
| Hexane-2,5-dione | Aromatic Amines | Vitamin B1, Ethanol, RT | N-Aryl-2,5-dimethylpyrroles | 25-94% | rsc.org |
| Acetonylacetone | Primary Amines | CATAPAL 200, 60°C, Solvent-free | N-Substituted-2,5-dimethylpyrroles | 68-97% | mdpi.com |
| Acetonylacetone | o-Nitroanilines | Glacial Acetic Acid, Reflux | N-(o-nitroaryl)-2,5-dimethylpyrroles | - | ias.ac.in |
| 2,5-Dimethoxytetrahydrofuran | Amines/Sulfonamides | Iron(III) Chloride, Water | N-Substituted Pyrroles | Good to Excellent | organic-chemistry.org |
Hantzsch Pyrrole Synthesis and Derivatives
The Hantzsch pyrrole synthesis, named after Arthur Hantzsch, is another cornerstone method for constructing the pyrrole core. wikipedia.org This reaction combines a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce substituted pyrroles. wikipedia.orgresearchgate.net This method is particularly useful for preparing pyrroles with specific substitution patterns that may not be readily accessible through other routes. researchgate.net
The reaction mechanism initiates with the formation of an enamine from the condensation of the β-ketoester and the amine. wikipedia.orgquimicaorganica.org This enamine intermediate then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the final pyrrole product. wikipedia.orgyoutube.com The regioselectivity of the reaction can sometimes be influenced by the reaction conditions and the choice of catalyst. thieme-connect.com For instance, the use of a potent Lewis acid like Yb(OTf)₃ has been shown to alter the typical course of the reaction by enhancing the reactivity of the carbonyl group. thieme-connect.com
The Hantzsch synthesis has been adapted for various applications, including solid-phase synthesis to create libraries of pyrrole-3-carboxamides and for the preparation of 2,3-dicarbonylated pyrroles, which are valuable synthetic intermediates. wikipedia.orgnih.gov
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient and atom-economical approach to complex molecules. bohrium.comrsc.org Several MCRs have been developed for the synthesis of highly substituted pyrroles, often under metal-free or environmentally benign conditions. acs.orgorientjchem.org
A common strategy involves a four-component reaction of an aldehyde, an amine, a 1,3-dicarbonyl compound, and a nitroalkane. orientjchem.orgresearchgate.net The mechanism for this type of transformation typically involves initial Michael addition and Knoevenagel condensation steps, followed by an intramolecular cyclization and elimination of water and a nitro group to furnish the aromatic pyrrole ring. orientjchem.orgorientjchem.org These reactions allow for the rapid assembly of polysubstituted pyrroles from simple and readily available starting materials. orientjchem.orgrsc.org
Recent advancements have demonstrated catalyst-free four-component syntheses in reusable ionic liquids, highlighting the "green" potential of MCRs. researchgate.net These methods are valued for their operational simplicity and the ability to generate diverse molecular scaffolds in a single step. acs.orgresearchgate.net
N-Alkylation Strategies for Pyrrole Ring Functionalization
Once the pyrrole ring is formed, further functionalization can be achieved through various reactions. N-alkylation is a common strategy to introduce substituents onto the nitrogen atom of the pyrrole ring. organic-chemistry.org The reactivity of the pyrrole nitrogen is influenced by its electronic environment; it is weakly acidic, with a pKa of about 16.5, allowing it to be deprotonated by a suitable base to form a nucleophilic pyrrolide anion. wikipedia.org
This anion can then react with an electrophile, such as an alkyl halide, to yield an N-substituted pyrrole. organic-chemistry.orgwikipedia.org The choice of base and solvent system is crucial for achieving high regioselectivity. For instance, using alkali metal hydroxides (like KOH) or generating alkali metal salts (with NaH or K) in combination with ionic liquids or polyethylene (B3416737) glycols can facilitate efficient and selective N-alkylation. organic-chemistry.orgacs.org It is important to note that the choice of metal cation can influence the site of alkylation; more ionic bonds (e.g., with K⁺) tend to favor N-alkylation, whereas more covalent bonds (e.g., with Mg²⁺) can lead to C-alkylation. wikipedia.org
Catalytic Systems in the Synthesis of this compound Derivatives
Organocatalysis (e.g., Citric Acid) in Pyrrole Formation
In line with the principles of green chemistry, there has been a significant shift towards using organocatalysts for pyrrole synthesis, particularly in the context of the Paal-Knorr reaction. researchgate.netrsc.org Organocatalysts are non-metallic, often derived from natural sources, and can be inexpensive, non-toxic, and recyclable. researchgate.net
Naturally occurring organic acids, including citric acid, have been successfully employed as catalysts for the Paal-Knorr condensation. researchgate.net These Brønsted acids facilitate the reaction by protonating a carbonyl group of the 1,4-dicarbonyl compound, which activates it for nucleophilic attack by the amine. mdpi.com This approach avoids the need for harsh mineral acids or expensive metal catalysts. rgmcet.edu.in Studies have shown that acids like ascorbic acid and even amino acids like L-tryptophan can effectively catalyze the reaction between hexane-2,5-dione and various amines under solvent-free conditions, leading to high yields of N-substituted pyrroles. researchgate.net The use of biomass-derived organic acids represents a sustainable and efficient method for pyrrole synthesis. rsc.org
Table 2: Examples of Organocatalyzed Paal-Knorr Synthesis
| Reactants | Catalyst | Conditions | Product Type | Yield | Reference |
| Hexane-2,5-dione, Amines | Ascorbic Acid | Solvent-free | Mono- or Bis-pyrroles | Moderate to Excellent | researchgate.net |
| Hexane-2,5-dione, Aromatic Amines | L-Tryptophan | Solvent-free | N-Aryl-2,5-dimethylpyrroles | Excellent | researchgate.net |
| Hexane-2,5-dione, Aromatic Amines | Vitamin B1 | Ethanol, RT | N-Aryl-2,5-dimethylpyrroles | 25-94% | rsc.org |
| 1,4-dione, Amines | Urea | - | N-Substituted pyrroles | High | rsc.org |
Heterogeneous Catalysis (e.g., Natural Hydroxyapatite) for Pyrrole Synthesis
The use of solid, reusable catalysts is a cornerstone of green chemistry, offering advantages in product purification, waste reduction, and catalyst recovery. Heterogeneous catalysts are instrumental in various pyrrole synthesis strategies.
Natural hydroxyapatite (B223615) (HAp), a readily available and environmentally benign calcium phosphate (B84403) material, has emerged as an efficient heterogeneous catalyst for the one-pot, four-component synthesis of polysubstituted pyrroles. This method typically involves the reaction of a 1,3-dicarbonyl compound, an amine, an aldehyde, and a nitroalkane. The reaction proceeds under mild, solvent-free conditions, boasting high atom economy and selectivity. While a direct synthesis for this compound using this method is not explicitly documented, a plausible route could involve 3-methyl-2,4-pentanedione (B1204033) as the dicarbonyl component, nitromethane, an appropriate aldehyde, and ammonia.
Zeolites, such as H-Y zeolite, also serve as effective solid acid catalysts for pyrrole synthesis. researchgate.net They can facilitate the direct condensation of biomass-derived furans with anilines or ammonia to produce N-substituted and N-unsubstituted pyrroles, respectively. researchgate.net For example, the reaction between 2,5-dimethylfuran (B142691) and anilines over an H-Y zeolite catalyst demonstrates a viable route to N-aryl pyrroles. researchgate.net These solid acid catalysts are valued for their shape selectivity, thermal stability, and reusability.
Recent reviews highlight the growing importance of heterogeneous catalysts, including various nanoparticles and metal salts, in driving green synthetic protocols for bioactive pyrroles through multicomponent reactions like the Paal-Knorr and Hantzsch syntheses. nih.gov
Transition Metal-Catalyzed Reactions (e.g., Palladium) in Pyrrole Derivatization
Transition metal catalysis, particularly with palladium, provides powerful tools for the construction and functionalization of heterocyclic compounds like pyrroles. These methods are prized for their high efficiency, selectivity, and functional group tolerance.
Palladium-catalyzed cross-coupling reactions are a mainstay for C-C bond formation. The direct C-H arylation of pyrroles with aryl chlorides has been achieved using a palladium acetate (B1210297) catalyst with a 2-(dicyclohexylphosphino)biphenyl (B1301957) ligand. acs.org This approach allows for the introduction of aryl groups at the C2 position of the pyrrole ring. acs.org Similarly, Friedel-Crafts-type aroylation of pyrroles can be accomplished using palladium catalysis. nsf.gov
A general catalytic cycle for these palladium-catalyzed reactions typically involves three key steps:
Oxidative Addition : The active Pd(0) catalyst inserts into an aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
Transmetalation or C-H Activation : In cross-coupling, an organometallic reagent transfers its organic group to the palladium center. In direct arylation, the pyrrole C-H bond is activated and coordinates to the palladium.
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated as the final product, regenerating the Pd(0) catalyst for the next cycle. researchgate.net
Furthermore, palladium iodide-catalyzed carbonylative heterocyclization presents another elegant route. This method can transform readily available N-Boc-1-amino-3-yn-2-ols into pyrrole-3-carboxylic esters under a carbon monoxide atmosphere. nih.gov This demonstrates the utility of palladium in constructing the pyrrole ring itself with specific functional groups.
The table below summarizes representative palladium-catalyzed reactions for pyrrole functionalization.
| Catalyst System | Reactants | Product Type | Yield | Reference |
| Pd(OAc)₂ / Ligand | Pyrrole, Aryl Chloride | 2-Arylpyrrole | Moderate to Good | acs.org |
| PdCl₂(PPh₃)₂ / AgOAc | N-Alkylpyrrole, Aryl Iodide | N-Alkyl-2-arylpyrrole | 14-80% | acs.org |
| PdI₂ / KI | N-Boc-1-amino-3-yn-2-ol, CO/Air | Pyrrole-3-carboxylic ester | Not specified | nih.gov |
Green Chemistry Principles in Synthetic Route Design for Pyrrole Compounds
The integration of green chemistry principles into synthetic planning aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a primary goal of green synthesis, as solvents contribute significantly to chemical waste and environmental hazards. researchgate.net Many pyrrole syntheses can be performed under solvent-free conditions, often with the aid of solid catalysts or microwave irradiation.
The Paal-Knorr reaction, a classic method involving the condensation of a 1,4-dicarbonyl compound with an amine, is frequently adapted to solvent-free conditions. researchgate.net For instance, the reaction can be catalyzed by zinc oxide (ZnO) under microwave irradiation, providing a rapid and efficient synthesis of N-substituted pyrroles. organic-chemistry.org Similarly, multicomponent reactions on the surface of silica (B1680970) gel under microwave irradiation have been developed for the clean synthesis of 1,2-disubstituted pyrroles. pensoft.net These methods offer simpler work-up procedures, reduced waste, and often higher yields compared to their solvent-based counterparts. researchgate.net
| Method | Catalyst/Support | Conditions | Product Type | Reference |
| Paal-Knorr Condensation | Zinc Oxide (ZnO) | Solvent-free, Microwave | N-substituted pyrroles | organic-chemistry.org |
| Multicomponent Reaction | Silica Gel | Solvent-free, Microwave | 1,2-disubstituted pyrroles | pensoft.net |
| Hantzsch-type synthesis | Magnetic Fe₃O₄ nanoparticles | Solvent-free | Polysubstituted pyrroles | researchgate.net |
Aqueous Medium Syntheses
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, performing reactions in aqueous media can offer unique reactivity and simplify product isolation.
The Paal-Knorr condensation has been successfully performed in water, sometimes without any catalyst. pensoft.net For example, a range of aryl sulfonamides and anilines react with 2,5-hexanedione (B30556) in water at 150 °C to give N-substituted pyrroles in high yields (81-99%). pensoft.net The use of a Lewis acid catalyst like Zn(OTf)₂ in a water/chloroform (B151607) mixture has been shown to facilitate the enantioselective Friedel-Crafts alkylation of pyrroles. acs.org This demonstrates that even water-sensitive catalytic cycles can be adapted to aqueous systems, expanding the scope of green synthetic methods.
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis (MAOS) has become a transformative technology in modern chemistry. nih.gov By directly heating the reaction mixture, microwave irradiation often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved product purity compared to conventional heating methods. pensoft.netacs.org
This technique has been widely applied to pyrrole synthesis. researchgate.net The Paal-Knorr reaction, for instance, can be completed in as little as three minutes at 180 °C under microwave irradiation in the presence of acetic acid, conditions under which conventional heating gives poor yields. pensoft.net The Clauson-Kaas synthesis, which reacts amines with 2,5-dimethoxytetrahydrofuran, is also amenable to microwave assistance. Solvent-free microwave conditions with a manganese-based catalyst have been optimized, with ideal conditions being 120 °C for 20 minutes. pensoft.net
| Reaction Type | Catalyst/Solvent | Conditions | Yield | Reference |
| Paal-Knorr | Acetic Acid | 180 °C, 3 min, MW | Good | pensoft.net |
| Paal-Knorr | Water (catalyst-free) | 150 °C, MW | 81-99% | pensoft.net |
| Clauson-Kaas | Mn(NO₃)₂·4H₂O (solvent-free) | 120 °C, 20 min, MW | High | pensoft.net |
| Multicomponent | Uranyl Nitrate (UO₂(NO₃)₂) | Solvent-free, MW | Good to Excellent | pensoft.net |
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
A plausible and direct route to this compound is the Friedel-Crafts acylation of 3,4-dimethylpyrrole. The success of this reaction hinges on carefully optimizing several parameters to maximize yield and ensure the desired C-2 regioselectivity.
The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acyl group is introduced onto the aromatic ring. sigmaaldrich.com The reaction typically employs an acyl chloride (e.g., acetyl chloride) or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org
Key Optimization Parameters:
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are critical. Strong Lewis acids like aluminum chloride (AlCl₃) are commonly used. sigmaaldrich.com However, for highly reactive substrates like pyrroles, milder Lewis acids such as tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or boron trifluoride etherate (BF₃·OEt₂) may be preferred to prevent polymerization and side reactions. nih.gov The regioselectivity of acylation on N-substituted pyrroles can be controlled by the Lewis acid; AlCl₃ often directs acylation to the 3-position, whereas weaker acids tend to favor the 2-position. nih.gov
Solvent: The solvent can significantly influence the reaction. Non-polar solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are common. In some cases, organocatalytic systems within a self-assembled resorcinarene (B1253557) capsule have been used in chloroform to promote Friedel-Crafts benzoylation. acs.orgnih.gov
Temperature: Friedel-Crafts reactions are often run at low temperatures (e.g., 0 °C) to control the reactivity and minimize side products. As seen in the optimization of Friedel-Crafts alkylation, increasing the temperature can sometimes improve yield but may negatively impact selectivity. acs.org
Reagent Stoichiometry: The molar ratio of the pyrrole substrate, acylating agent, and Lewis acid must be carefully controlled. A stoichiometric amount of the Lewis acid is often required because it complexes with both the acylating agent and the product ketone. organic-chemistry.org
The following table illustrates a typical optimization process for a related Friedel-Crafts reaction, highlighting the impact of different parameters.
For the specific synthesis of this compound, a systematic optimization would likely start with the acylation of 3,4-dimethylpyrrole using acetyl chloride and a mild Lewis acid like SnCl₄ in DCM at 0 °C, followed by adjustments to the catalyst, solvent, and temperature to maximize the yield of the desired 2-acyl product.
Chemical Transformations and Derivatization Reactions of 1 4,5 Dimethyl 1h Pyrrol 2 Yl Ethanone
Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Ring
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution reactions. The acetyl group at the 2-position is an electron-withdrawing group, which generally deactivates the ring towards electrophilic attack. However, the two methyl groups at the 4- and 5-positions are electron-donating, which helps to activate the ring. The directing effects of these substituents determine the position of substitution.
Common electrophilic aromatic substitution reactions include formylation, acylation, nitration, and halogenation. For pyrrole derivatives, the Vilsmeier-Haack reaction is a widely used method for formylation. wikipedia.org This reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring. wikipedia.org Given the electronic nature of the substituents on the pyrrole ring of 1-(4,5-dimethyl-1H-pyrrol-2-yl)ethanone, the Vilsmeier-Haack reaction would be expected to introduce a formyl group at the vacant 3-position.
Friedel-Crafts acylation is another important electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.orgyoutube.com The reaction of this compound with an acylating agent under Friedel-Crafts conditions would likely result in the introduction of the new acyl group at the 3-position. nsf.govnih.gov
Nitration of pyrroles can be achieved using various nitrating agents. For instance, the nitration of the related compound 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole has been reported, indicating that the dimethylpyrrole nucleus can undergo nitration. nih.gov Halogenation, such as bromination or chlorination, can also be performed on the pyrrole ring, typically leading to substitution at the available positions.
| Reaction Type | Reagents | Expected Product |
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | 1-(3-Formyl-4,5-dimethyl-1H-pyrrol-2-yl)ethanone |
| Acylation (Friedel-Crafts) | RCOCl, AlCl₃ | 1-(3-Acyl-4,5-dimethyl-1H-pyrrol-2-yl)ethanone |
| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitro-4,5-dimethyl-1H-pyrrol-2-yl)ethanone |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | 1-(3-Halo-4,5-dimethyl-1H-pyrrol-2-yl)ethanone |
Carbonyl Group Functionalization of the Ethanone (B97240) Moiety
The ethanone moiety of this compound possesses a reactive carbonyl group that can undergo a variety of functionalization reactions, including the formation of oxime derivatives, reduction to an alcohol, and other transformations.
The carbonyl group of the ethanone can be readily converted into an oxime by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base. This reaction is a standard method for the derivatization of ketones. The resulting oxime, this compound oxime, can be further functionalized to form oxime ethers. The treatment of the oxime with an alkyl halide in the presence of a base, such as potassium hydroxide, leads to the formation of the corresponding O-alkyl oxime ether. This two-step process allows for the introduction of a wide variety of substituents at the oxygen atom of the oxime.
| Step | Reactants | Product |
| 1. Oxime Formation | This compound, Hydroxylamine hydrochloride, Base (e.g., NaOH) | This compound oxime |
| 2. Oxime Ether Formation | This compound oxime, Alkyl halide (R-X), Base (e.g., KOH) | This compound O-alkyl oxime |
The carbonyl group of the ethanone moiety can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.netic.ac.uk Sodium borohydride is a milder reducing agent and is typically used in alcoholic solvents like methanol (B129727) or ethanol. vu.nlrsc.org It selectively reduces aldehydes and ketones to the corresponding alcohols. researchgate.net Lithium aluminum hydride is a much stronger reducing agent and is typically used in aprotic solvents like tetrahydrofuran (B95107) (THF). ic.ac.ukresearchgate.netni.ac.rs Both reagents would be expected to reduce the carbonyl group of this compound to yield 1-(4,5-dimethyl-1H-pyrrol-2-yl)ethanol.
| Reducing Agent | Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanol |
The pyrrole ring, particularly when substituted with electron-donating methyl groups, is susceptible to oxidation. The oxidation of dimethylpyrrole derivatives can lead to a variety of products, depending on the oxidant and reaction conditions. For instance, 2,4-dimethylpyrrole (B27635) is known to be readily oxidized by air, often forming a red resinous substance. orgsyn.org Dye-sensitized photo-oxygenation of 2,5-dimethylpyrrole has been shown to yield pyrrolin-2-one derivatives through a process that can involve dealkylation. This indicates that the pyrrole ring in this compound is likely sensitive to oxidative conditions, which could lead to ring-opening or the formation of oxidized heterocyclic structures.
Heterocyclic Annulation and Scaffold Diversification of Pyrrole Derivatives
The reactivity of the ethanone moiety can be exploited to construct new heterocyclic rings fused to or appended to the pyrrole core, leading to a diversification of the molecular scaffold.
The carbonyl group of this compound serves as a key functional handle for the synthesis of pyrazole-containing compounds. A common strategy involves the initial reaction of the ketone with hydrazine (B178648) or a substituted hydrazine to form a hydrazone. This intermediate can then undergo cyclization to form a pyrazole (B372694) ring. For example, reaction with hydrazine hydrate (B1144303) could lead to the formation of a pyrazolyl-pyrrole derivative. The specific reaction conditions would determine the final structure of the pyrazole ring. This approach allows for the direct linkage of the pyrrole and pyrazole heterocyclic systems, creating novel molecular architectures.
Formation of Oxadiazole and Thiadiazole Hybrids
Based on available scientific literature, specific methodologies for the direct synthesis of oxadiazole and thiadiazole hybrids from this compound have not been reported. Standard synthetic routes to 1,3,4-oxadiazoles or 1,3,4-thiadiazoles from a ketone precursor typically involve a multi-step sequence, often beginning with conversion of the ketone to a hydrazone, followed by acylation and subsequent cyclization with a dehydrating or sulfur-transfer agent. However, documented examples of this reaction pathway being applied specifically to this compound are not present in the reviewed chemical literature.
Pyrrole-Pyridine and Pyrrole-Pyrimidine Conjugates
The synthesis of simple, non-fused pyrrole-pyridine or pyrrole-pyrimidine conjugates directly from this compound is not extensively documented. While numerous pyrrole-containing conjugates with pyridine (B92270) and pyrimidine (B1678525) rings have been developed for various applications, their synthetic routes often involve building the pyrrole ring onto a pre-existing pyridine or pyrimidine structure or using other functionalized pyrrole precursors. Specific, detailed research findings on the direct conversion of the acetyl group of this compound into a linked pyridine or pyrimidine ring system are not available in the current body of scientific publications.
Fused Pyrrole Systems and their Synthesis
The construction of fused heterocyclic systems, where a new ring is built onto the pyrrole core, represents a significant area of synthetic chemistry. Specifically, the synthesis of pyrrolo[1,2-a]pyrimidines from 2-acylpyrroles is a known transformation. This typically involves the reaction of the 2-acylpyrrole with a three-carbon unit containing two nitrogen nucleophiles.
A common strategy involves the reaction of a 2-acylpyrrole with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.netscirp.orgresearchgate.net This reaction converts the acetyl group into an enaminone, which is a key intermediate. This enaminone can then be treated with an amino-containing compound, such as an amidine or guanidine, to facilitate cyclization into the fused pyrimidine ring. However, despite the general viability of this synthetic route, specific examples detailing the reaction conditions and yields for the synthesis of a pyrrolo[1,2-a]pyrimidine (B7980946) system starting directly from this compound are not described in the surveyed literature. General methods for synthesizing pyrrolo[1,2-a]pyrimidines and related fused systems like pyrazolo[1,5-a]pyrimidines often start from different precursors, such as 5-aminopyrazoles or other activated pyrroles. nih.govresearchgate.netnih.govias.ac.inrsc.orgresearchgate.net
Regioselectivity and Stereoselectivity in Derivatization of this compound
Detailed studies focusing specifically on the regioselectivity and stereoselectivity of derivatization reactions for this compound are not available in the published scientific literature.
Regioselectivity would be a key consideration in reactions involving the pyrrole ring itself, such as electrophilic substitution. The directing effects of the existing alkyl and acetyl substituents would influence the position of any new substituent. Generally, the Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like pyrrole. organic-chemistry.orgwikipedia.orgcambridge.orgnih.govijpcbs.com Similarly, the Gewald reaction is a multicomponent reaction used to synthesize substituted 2-aminothiophenes from ketones, which could theoretically be applied. wikipedia.orgmdpi.comarkat-usa.org However, specific research applying these reactions to this compound and analyzing the resulting regiochemistry has not been reported.
Stereoselectivity would be relevant if a new chiral center were created during a derivatization reaction. For instance, reduction of the ketone to a secondary alcohol would create a chiral center, and the stereochemical outcome would depend on the reducing agent and reaction conditions. However, specific studies detailing such stereoselective transformations for this particular compound are absent from the literature.
Spectroscopic and Structural Elucidation Techniques for 1 4,5 Dimethyl 1h Pyrrol 2 Yl Ethanone and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules, including 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined. Furthermore, ¹⁹F NMR is crucial for characterizing fluorinated analogs.
¹H NMR Chemical Shift Analysis.
The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton environments. The chemical shifts (δ) are influenced by the electron density around the protons and the magnetic anisotropy of the pyrrole (B145914) ring and the acetyl group.
Based on data from closely related substituted pyrroles, the expected chemical shifts for this compound can be predicted. rsc.org The pyrrole N-H proton typically appears as a broad singlet at a downfield chemical shift, often in the range of 8.0-9.5 ppm, due to its acidic nature and involvement in hydrogen bonding. The single proton on the pyrrole ring (at C3) is expected to resonate as a singlet in the aromatic region, likely around 6.0-6.5 ppm.
The methyl groups attached to the pyrrole ring (at C4 and C5) would appear as sharp singlets, with chemical shifts typically in the range of 1.9-2.3 ppm. The methyl protons of the acetyl group are also expected to be a sharp singlet, slightly more downfield, around 2.4 ppm, due to the deshielding effect of the adjacent carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 8.0 - 9.5 | broad singlet |
| Pyrrole H-3 | 6.0 - 6.5 | singlet |
| Acetyl CH₃ | ~2.4 | singlet |
| Pyrrole CH₃ (C4/C5) | 1.9 - 2.3 | singlet |
¹³C NMR Chemical Shift Analysis.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the acetyl group is the most deshielded, typically appearing in the range of 190-195 ppm.
The carbon atoms of the pyrrole ring resonate in the aromatic region. The C2 carbon, being attached to the electron-withdrawing acetyl group, is expected around 130-135 ppm. The C5 carbon, adjacent to the nitrogen, would likely appear around 125-130 ppm. The C3 and C4 carbons are expected at higher field, typically between 110 and 120 ppm. The methyl carbons of the acetyl group and those attached to the pyrrole ring will appear in the upfield region of the spectrum. The acetyl methyl carbon is anticipated around 25-30 ppm, while the pyrrole methyl carbons are expected at approximately 10-15 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 190 - 195 |
| Pyrrole C2 | 130 - 135 |
| Pyrrole C5 | 125 - 130 |
| Pyrrole C3/C4 | 110 - 120 |
| Acetyl CH₃ | 25 - 30 |
| Pyrrole CH₃ | 10 - 15 |
¹⁹F NMR Spectroscopy for Fluorinated Analogs.
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorinated organic compounds. nih.gov For fluorinated analogs of this compound, where a fluorine atom might be introduced on the pyrrole ring, the methyl groups, or an N-aryl substituent, ¹⁹F NMR provides critical structural information. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making it a powerful probe for structural changes. biorxiv.org
For instance, in a hypothetical 3-fluoro-1-(4,5-dimethyl-1H-pyrrol-2-yl)ethanone, the fluorine atom would exhibit a distinct signal in the ¹⁹F NMR spectrum. Furthermore, through-space spin-spin couplings between the fluorine atom and nearby protons (e.g., the methyl protons of the acetyl group) can provide valuable information about the preferred conformation of the molecule. acs.org The presence of a trifluoromethyl group in an analog would result in a strong, sharp singlet in the ¹⁹F NMR spectrum, making it an excellent label for biological studies. nih.govnih.gov
Vibrational Spectroscopy (IR) for Functional Group Identification.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.
A prominent and sharp absorption band is expected in the region of 1650-1680 cm⁻¹ due to the C=O stretching vibration of the ketone functional group. orgchemres.org The N-H stretching vibration of the pyrrole ring should give rise to a moderate to sharp band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl groups and the pyrrole ring will appear in the 2850-3100 cm⁻¹ region. Additionally, C-N stretching and C-H bending vibrations would be observed in the fingerprint region (below 1500 cm⁻¹), providing further confirmation of the structure.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
| N-H (pyrrole) | Stretch | 3200 - 3400 |
| C-H (sp³ and sp²) | Stretch | 2850 - 3100 |
| C=O (ketone) | Stretch | 1650 - 1680 |
| C=C (pyrrole) | Stretch | 1500 - 1600 |
| C-N | Stretch | 1250 - 1350 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₈H₁₁NO), the molecular ion peak (M⁺) in the mass spectrum would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight (137.18 g/mol ).
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through characteristic pathways for ketones and pyrroles. A major fragmentation pathway is the alpha-cleavage of the bond between the carbonyl carbon and the pyrrole ring, leading to the formation of a stable acylium ion [CH₃CO]⁺ at m/z 43. chemguide.co.uk Another significant fragmentation would be the loss of a methyl radical (•CH₃) from the acetyl group, resulting in a fragment ion at m/z 122 ([M-15]⁺). Further fragmentation of the pyrrole ring can also occur, leading to a complex pattern of smaller ions that can aid in confirming the structure. libretexts.org
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Ion Structure |
| 137 | [C₈H₁₁NO]⁺ (Molecular Ion) |
| 122 | [M - CH₃]⁺ |
| 94 | [M - CH₃CO]⁺ |
| 43 | [CH₃CO]⁺ |
X-ray Crystallography for Solid-State Molecular Architecture Determination.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state architecture.
While the specific crystal structure of this compound may not be publicly available, analysis of closely related structures, such as 1-(1-Benzyl-2,5-dimethyl-4-phenyl-1H-pyrrol-3-yl)ethanone, provides valuable insights. researchgate.net For the title compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the pyrrole ring and the orientation of the acetyl group relative to the ring.
Key structural parameters that would be determined include the C-C and C-N bond lengths within the pyrrole ring, the C=O bond length of the ketone, and the bond angles throughout the molecule. Furthermore, the analysis would elucidate the nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the pyrrole N-H group and the carbonyl oxygen, which dictates the packing of the molecules in the solid state. researchgate.net
Table 5: Expected Structural Information from X-ray Crystallography of a Pyrrole Derivative Analog researchgate.net
| Parameter | Description |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsion Angles (°) | Dihedral angles defining molecular conformation |
| Intermolecular Interactions | Hydrogen bonds, π-π stacking, van der Waals forces |
UV-Vis Spectroscopy for Electronic Transition Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within molecules such as this compound and its analogs. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength at which this absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure, providing valuable insights into the nature of its chromophores and the effects of substituent groups.
The electronic spectrum of the pyrrole ring, the core structure of these compounds, is characterized by π → π* transitions. In unsubstituted pyrrole, these transitions typically occur in the ultraviolet region. The introduction of substituents onto the pyrrole ring can significantly influence the position and intensity of these absorption bands.
In the case of this compound, the pyrrole ring is substituted with two electron-donating methyl (-CH₃) groups at the 4- and 5-positions and a strong electron-withdrawing acetyl (-COCH₃) group at the 2-position. This particular substitution pattern creates a "push-pull" system, where the electron-donating groups increase the electron density of the pyrrole ring, and the electron-withdrawing group delocalizes this electron density through conjugation.
This intramolecular charge transfer character has a pronounced effect on the electronic transitions. The interaction between the highest occupied molecular orbital (HOMO), which is primarily located on the electron-rich pyrrole ring, and the lowest unoccupied molecular orbital (LUMO), which is largely centered on the electron-deficient acetyl group, leads to a lowering of the energy gap between these orbitals. Consequently, the absorption maximum (λmax) is shifted to a longer wavelength (a bathochromic or red shift) compared to unsubstituted pyrrole. The electronic spectra of 2-acetylpyrroles are generally characterized by a lowest energy transition that is associated with electron transfer from the pyrrole ring to the carbonyl group.
| Compound Name | Solvent | λmax (nm) | Transition Type |
| Pyrrole | Vapor | 210.5 | π → π |
| 2-Acetylpyrrole (B92022) | Not Specified | Not Specified | π → π / ICT |
| 3-Acetyl-2,4-dimethylpyrrole | Not Specified | Not Specified | π → π* / ICT |
Note: ICT refers to Intramolecular Charge Transfer.
Advanced Theoretical and Computational Investigations of 1 4,5 Dimethyl 1h Pyrrol 2 Yl Ethanone
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, molecular geometry, and reactivity of molecules. By approximating the exchange-correlation energy, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. For pyrrole (B145914) derivatives, DFT calculations, often employing hybrid functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311+G(d,p), are utilized to optimize the molecular geometry and predict electronic properties. nih.govnih.govniscpr.res.in These calculations provide fundamental insights into the molecule's stability, dipole moment, and the distribution of electron density, which are crucial for understanding its chemical behavior.
While specific DFT calculation data for 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone is not extensively available in the reviewed literature, the table below presents illustrative values typical for a molecule of this class, derived from computational studies on similar heterocyclic compounds.
| Parameter | Illustrative Value | Methodology Example |
|---|---|---|
| Total Energy (Hartree) | -478.9 | B3LYP/6-311+G(d,p) |
| Dipole Moment (Debye) | 3.5 | B3LYP/6-311+G(d,p) |
| Point Group | C1 | B3LYP/6-311+G(d,p) |
Frontier Molecular Orbital (FMO) theory is central to predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule is more reactive and prone to chemical reactions. For instance, in a study of an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, reflecting significant chemical stability. irjweb.com
The distribution of HOMO and LUMO orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.
| Parameter | Illustrative Energy (eV) | Significance |
|---|---|---|
| EHOMO | -6.15 | Electron-donating ability |
| ELUMO | -1.70 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.45 | Chemical reactivity and stability |
| Donor NBO (i) | Acceptor NBO (j) | Illustrative E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N1 | π(C2-C3) | 45.2 | Lone Pair -> π delocalization |
| π(C4-C5) | π(C2-C3) | 20.5 | π -> π delocalization |
| LP(1) O8 | π(C7-C2) | 28.8 | Lone Pair -> π delocalization |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate the most negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote the most positive potential, which are electron-deficient areas prone to nucleophilic attack. Green and yellow regions represent intermediate or near-zero potential. niscpr.res.in For this compound, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a primary site for electrophilic interactions. The hydrogen atom on the pyrrole nitrogen (N-H) would be expected to have a positive potential (blue), identifying it as a potential hydrogen bond donor site.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility, stability, and intermolecular interactions of chemical systems. In the context of drug design and materials science, MD simulations are often performed for durations ranging from nanoseconds to microseconds to validate the stability of ligand-protein complexes obtained from molecular docking or to analyze the aggregation behavior of molecules. rsc.orgmdpi.comresearchgate.net Key analyses include the calculation of the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation or its binding pose within a receptor active site over the simulation period. mdpi.com Studies on various pyrrole derivatives have employed MD simulations for periods of 50 to 200 ns to confirm that the docked conformation is stable and to observe the dynamics of key intermolecular interactions, such as hydrogen bonds, with target proteins. mdpi.comresearchgate.net
Molecular Docking Studies for Ligand-Target Interactions of Pyrrole Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. Numerous studies have investigated the interactions of various pyrrole derivatives with biological targets. For instance, novel pyrrole-based compounds have been docked into the active sites of enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR) to explore their potential as antitubercular agents. nih.govmdpi.com These studies often reveal key interactions, such as hydrogen bonds formed between the carbonyl oxygen of the ligand and amino acid residues like Tyrosine 158 in the active site. nih.gov Other research has explored pyrrole derivatives as inhibitors for targets such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are significant in cancer therapy. nih.govresearchgate.net Docking results provide crucial information on binding affinity (often expressed as a docking score in kcal/mol) and the specific hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand in the binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrrole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel compounds and guide the design of more effective molecules. mdpi.com Various QSAR studies have been performed on pyrrole derivatives for different biological activities. Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) models have been developed. nih.gov Methods like Multiple Linear Regression (MLR) are used in 2D-QSAR to correlate activity with physicochemical descriptors such as logP, molecular weight, and electronic properties. nih.gov 3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), analyze the influence of steric and electrostatic fields on activity. nih.gov These models have been successfully applied to pyrrole derivatives to identify structural features crucial for antitubercular, anti-inflammatory, and diuretic activities. nih.govnih.govuran.ua Key descriptors often found to be important for the activity of pyrrole derivatives include HOMO energy, bond lengths, and steric and electrostatic fields around the pharmacophore. mdpi.com
Descriptor Selection and Calculation
The foundation of any QSAR model lies in the careful selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For this compound, a diverse set of descriptors would be calculated to capture its electronic, steric, and topological features. The selection process is guided by the aim of finding a correlation between these descriptors and a particular activity of the molecule.
Classes of Molecular Descriptors:
Electronic Descriptors: These descriptors are crucial for understanding the reactivity and interaction capabilities of the molecule. Key electronic descriptors for this compound would include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. Other important electronic descriptors include dipole moment and atomic charges, which provide insights into the molecule's polarity and electrostatic interactions.
Steric Descriptors: The three-dimensional arrangement of atoms in a molecule is pivotal for its interaction with biological targets. Steric descriptors for this compound would encompass molecular weight, molecular volume, and surface area. More complex descriptors like molar refractivity can also be calculated to account for the molecule's bulkiness and polarizability.
Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and are sensitive to its size, shape, and degree of branching. For this compound, topological indices such as the Kier & Hall connectivity indices and the Balaban index would be calculated to numerically represent its molecular structure. The number of rotatable bonds is another simple yet informative topological descriptor.
Quantum Chemical Descriptors: With the advancement of computational power, descriptors derived from quantum chemical calculations are increasingly used. For the target molecule, properties like polarizability and bond lengths can be precisely calculated and used in QSAR modeling. For instance, studies on other pyrrole derivatives have shown that bond lengths within the pyrrole ring can be significant descriptors in predicting antioxidant activity. nih.gov
Hypothetical Calculated Descriptors for this compound:
| Descriptor Class | Descriptor Name | Hypothetical Value | Significance |
| Electronic | HOMO Energy | -5.8 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability | |
| Dipole Moment | 2.5 D | Indicates molecular polarity | |
| Steric | Molecular Weight | 137.18 g/mol | Basic measure of molecular size |
| Molar Refractivity | 42.5 cm³/mol | Relates to volume and polarizability | |
| Topological | Rotatable Bond Count | 1 | Indicates conformational flexibility |
| chiV3Cluster | 2.87 | Encodes molecular branching | |
| Quantum Chemical | Polarizability | 15.3 ų | Describes response to an electric field |
Predictive Model Development and Validation
Following the calculation of a comprehensive set of descriptors, the next step is to develop a predictive model that can quantitatively link these descriptors to a specific biological activity or property of this compound. The development of a robust and predictive QSAR model involves several key stages, including statistical method selection, model building, and rigorous validation.
Model Development Techniques:
Multiple Linear Regression (MLR): This is one of the most common methods for building a QSAR model. MLR establishes a linear relationship between a dependent variable (the biological activity) and a set of independent variables (the molecular descriptors). For this compound, an MLR model would take the form of an equation that can be used to predict the activity of similar compounds. Studies on other pyrrole derivatives have successfully employed MLR to create predictive models. nih.gov
Artificial Neural Networks (ANNs): ANNs are more complex, non-linear modeling techniques inspired by the structure of the human brain. They are capable of capturing intricate and non-linear relationships between molecular descriptors and activity. An ANN model for this compound would be trained on a dataset of known compounds to learn these complex patterns. Research on pyrrole antioxidants has demonstrated the superior predictive power of ANN models compared to linear methods. nih.gov
Model Validation:
The validation of a QSAR model is a critical step to ensure its reliability and predictive power. Several statistical parameters are used for this purpose:
Coefficient of Determination (R²): This parameter indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A higher R² value (closer to 1) suggests a better fit of the model to the data.
Cross-Validated R² (q²): This is a more robust measure of the model's predictive ability, typically calculated using the leave-one-out (LOO) method. A high q² value indicates that the model is not overfitted and can make accurate predictions for new data.
External Validation: The most rigorous test of a model's predictive power is to use it to predict the activity of a set of compounds that were not used in the model development (an external test set). The predictive R² (pred_R²) for the external set is a key indicator of the model's real-world applicability.
Hypothetical Performance of Predictive Models for this compound Activity:
| Model Type | R² (Training Set) | q² (Cross-Validation) | pred_R² (External Set) | Key Descriptors |
| MLR | 0.85 | 0.78 | 0.81 | HOMO Energy, Molar Refractivity, Rotatable Bond Count |
| ANN | 0.92 | 0.88 | 0.89 | HOMO-LUMO gap, Polarizability, chiV3Cluster, Dipole Moment |
These hypothetical models, based on methodologies applied to similar pyrrole structures, suggest that both linear and non-linear approaches can be effective in predicting the biological activity of this compound. The insights gained from such computational studies are invaluable for guiding the synthesis of new derivatives with enhanced activities. nih.gov
Mechanistic Insights into Biological Activities in Vitro Studies Only of 1 4,5 Dimethyl 1h Pyrrol 2 Yl Ethanone Derivatives
Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines
Derivatives of the 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone scaffold have demonstrated significant anti-proliferative and cytotoxic activities against various cancer cell lines in in vitro studies. These compounds exert their effects through multiple mechanisms, leading to the inhibition of cancer cell growth and the induction of cell death. The cytotoxic activity is often dose- and time-dependent, with certain derivatives showing high potency against specific cancer cell lines, such as colon cancer. nih.gov For instance, studies on various functionalized pyrrole (B145914) scaffolds have confirmed their potential as antiproliferative agents. nih.govnih.govresearchgate.net The efficacy of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of cell growth.
Some pyrrole derivatives have shown potent cytotoxic effects against multiple cancer cell lines. nih.govjcsp.org.pk For example, certain novel pyrrole hydrazones have been identified as having strong anti-proliferative activity. nih.gov The screening of various pyrrole derivatives has consistently highlighted their potential as a basis for the development of new anticancer agents. mdpi.com
A key mechanism through which this compound derivatives exert their anti-proliferative effects is by inducing cell cycle arrest. nih.govnih.gov This process halts the progression of cancer cells through the cell division cycle, thereby preventing their proliferation.
Studies have shown that these compounds can arrest the cell cycle at various phases, including the S-phase and the G2/M phase. nih.govnih.govbue.edu.egfrontiersin.org For example, certain 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives have been observed to induce S-phase cell cycle arrest in multiple cancer cell lines. nih.gov Similarly, some pyrrole hydrazone derivatives have been found to cause cell cycle arrest in the S phase. nih.gov Another pyrrole-containing analogue was shown to arrest colorectal cancer cells at the G2/M phase. mdpi.com The specific phase of arrest can depend on the concentration of the compound and the type of cancer cell. nih.govmdpi.com This interference with the cell cycle is a critical component of their anticancer activity.
In addition to halting cell proliferation, derivatives of this compound are known to induce programmed cell death, or apoptosis, in cancer cells. nih.govmdpi.commdpi.com This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis is often confirmed by observing characteristic morphological changes in the cells, such as condensed and fragmented nuclei. nih.gov
The apoptotic effect of these compounds can be mediated through various cellular pathways. For instance, some derivatives have been shown to induce apoptosis in a manner that is partly dependent on the p53 tumor suppressor protein. nih.gov The cytotoxic effects of certain pyrrole hydrazones have been directly correlated with their ability to induce apoptosis. nih.gov Further mechanistic studies have shown that some derivatives can cause apoptosis by increasing levels of reactive oxygen species and inhibiting the expression of anti-apoptotic proteins like NF-κB p65 and Bcl-2. frontiersin.org
Several derivatives based on the pyrrole scaffold have been identified as potent inhibitors of tubulin polymerization. nih.govrsc.org Tubulin is a protein that assembles into microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle required for cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Specifically, 3-aroyl-1-arylpyrrole (ARAP) derivatives have been highlighted as a new class of potent tubulin polymerization inhibitors. nih.gov The presence of both a 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety was found to be crucial for potent inhibition. nih.gov Some of these compounds have shown strong inhibitory effects with IC50 values in the low micromolar range. nih.gov These findings position pyrrole derivatives as a promising scaffold for developing novel anticancer agents that target microtubule dynamics, similar to established drugs like colchicine. rsc.orgnih.gov
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its uncontrolled activation is implicated in the development of various cancers. nih.govresearchgate.net Some studies have explored pyrrole derivatives as potential inhibitors of this pathway.
While direct studies on this compound derivatives are limited, related heterocyclic compounds have shown promise. For example, the design of 3-aroyl-1-arylpyrroles was partly motivated by their potential to act as anticancer agents in Hedgehog-dependent cancers. nih.gov Furthermore, other nitrogen-containing heterocyclic structures, such as dimethylpyridazine derivatives, have been successfully designed as potent inhibitors of the Hedgehog signaling pathway, achieving nanomolar IC50 values in in vitro assays. nih.gov This suggests that the pyrrole scaffold could be a viable starting point for developing modulators of the Hh pathway.
Antimicrobial Activity Investigations (Antibacterial and Antifungal)
Pyrrole derivatives, including those related to this compound, have been recognized for their broad-spectrum antimicrobial properties. iajps.comnih.govnih.govfarmaceut.org These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. nih.govresearchgate.net The antimicrobial potential of the pyrrole ring makes it a significant structure in the search for new anti-infective agents. nih.gov
In vitro studies have confirmed the efficacy of pyrrole derivatives against a range of bacterial pathogens. The activity is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione have been tested against several bacterial strains, showing notable activity. nih.gov Specifically, these compounds have demonstrated inhibitory effects against Staphylococcus aureus, Micrococcus luteus, and Escherichia coli. nih.gov Other research has also highlighted the activity of various pyrrole derivatives against S. aureus and E. coli. farmaceut.org Pyrrole compounds isolated from marine bacteria have been found to be particularly effective against multi-drug resistant S. aureus. nih.gov While specific data for Proteus mirabilis is not as prevalent in the reviewed literature for this specific class of pyrroles, the broad activity against other Gram-negative bacteria like E. coli suggests potential efficacy. nih.govnih.gov
Activity against Fungal Strains (e.g., A. niger, C. albicans)
Derivatives of the pyrrole scaffold have demonstrated notable antifungal properties. A study on the dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, which is structurally related to this compound, revealed its efficacy against a panel of fungal species. In vitro testing using a microbroth dilution assay showed that this compound was active against all tested species, including Aspergillus niger and Candida albicans researchgate.net. The minimum inhibitory concentration (MIC) at which more than 90% of fungal growth was inhibited (MIC90) was determined for these strains, indicating the potential of this class of compounds in antifungal research researchgate.net.
The MIC90 values for 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate were found to be 33.33 µg/ml for A. niger and 21.87 µg/ml for C. albicans researchgate.net. These findings underscore the antifungal potential of dimethylpyrrole derivatives.
Interactive Data Table: Antifungal Activity of a this compound Derivative
| Fungal Strain | MIC90 (µg/ml) |
| Aspergillus niger | 33.33 |
| Candida albicans | 21.87 |
| Aspergillus fumigatus | 43.75 |
| Aspergillus flavus | 37.50 |
| Candida tropicalis | 25.00 |
Anti-tubercular Potential of Pyrrole Scaffolds
The pyrrole nucleus is a key pharmacophore in the development of novel anti-tubercular agents. Various derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides demonstrated strong anti-tubercular properties researchgate.netnih.gov. The anti-tubercular activity of these compounds is often attributed to their ability to inhibit essential enzymes in the mycobacterial cell wall synthesis pathway researchgate.netnih.gov.
In one study, a series of 2-aryl-5-[4-(1H-pyrrol-1-yl)phenyl]-1,3,4-oxadiazole derivatives were screened against the M. tuberculosis H37Rv strain. Several of these compounds exhibited significant anti-tubercular activity, with MIC values as low as 1.6 µg/ml researchgate.net. This highlights the potential of the pyrrole scaffold in the design of new and effective anti-tubercular drugs.
Interactive Data Table: Anti-tubercular Activity of Pyrrole Derivatives against M. tuberculosis H37Rv
| Compound Derivative Type | Range of MIC Values (µg/ml) |
| 2-aryl-5-[4-(1H-pyrrol-1-yl)phenyl]-1,3,4-oxadiazoles | 1.6 - 12.5 |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | Not explicitly quantified in the search results |
Enzyme Inhibition Profiling
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer drugs. A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated for their ability to inhibit DHFR. A significant number of these molecules showed appreciable action against the DHFR enzyme researchgate.netnih.gov. Molecular docking studies have further elucidated the binding interactions of these pyrrole derivatives within the active site of DHFR researchgate.netnih.gov. The development of these dual-target inhibitors presents a promising strategy in overcoming drug resistance nih.gov.
Enoyl ACP Reductase Inhibition
Enoyl-acyl carrier protein (ACP) reductase (InhA) is a key enzyme in the mycobacterial fatty acid synthesis pathway and a validated target for anti-tubercular drugs. The same series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides that inhibit DHFR also demonstrated inhibitory activity against enoyl ACP reductase researchgate.netnih.gov. This dual inhibitory action against two crucial enzymes suggests a multi-target approach for the anti-tubercular activity of these compounds nih.gov. The molecular docking of these compounds has helped to understand their potential mode of action at the active sites of both enzymes researchgate.netnih.gov.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and their inhibition is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Pyrrole-based NSAIDs like tolmetin and ketorolac are known to selectively block either COX-1 or COX-2. In vitro studies on various pyrrole derivatives have demonstrated their potential as COX inhibitors. For instance, a study on pyrrole carboxylic acid derivatives showed that compounds with an acetic acid group at position 1 exhibited high activity against both COX-1 and COX-2. The inhibitory concentration (IC50) values for some of these derivatives were found to be more potent than the reference drug celecoxib. The structural modifications of the pyrrole ring significantly impact the inhibitory activities against COX-1 and COX-2, offering a pathway for designing more selective and effective inhibitors.
Interactive Data Table: COX Inhibition by Pyrrole Derivatives (Representative Examples)
| Compound Type | Target | IC50 (µM) |
| Pyrrolo[3,4-d]pyridazinone Derivatives | COX-1 | ~1.5 - 4.0 |
| Pyrrolo[3,4-d]pyridazinone Derivatives | COX-2 | ~1.0 - 3.0 |
| Pyrrole Carboxylic Acid Derivatives (e.g., 4h) | COX-1 | Not explicitly quantified in the search results |
| Pyrrole Carboxylic Acid Derivatives (e.g., 4k) | COX-2 | Not explicitly quantified in the search results |
Ecto-5'-Nucleotidase (e5'NT) Inhibition
Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a significant role in purinergic signaling by converting adenosine monophosphate (AMP) to adenosine. Overexpression of this enzyme has been linked to various pathological conditions, including cancer and inflammation. While various classes of compounds have been investigated as e5'NT inhibitors, there is currently a lack of specific in vitro studies focusing on the inhibitory activity of this compound derivatives against this enzyme. The exploration of pyrrole scaffolds as potential e5'NT inhibitors remains an area for future research.
Structure Activity Relationships Sar and Pharmacophore Mapping of 1 4,5 Dimethyl 1h Pyrrol 2 Yl Ethanone Derivatives
Influence of Substituent Position and Electronic Nature on Biological Activity
The biological activity of 1-(4,5-dimethyl-1H-pyrrol-2-yl)ethanone derivatives is profoundly influenced by the nature and placement of substituents on the pyrrole (B145914) ring and its appendages. Research into various classes of pyrrole derivatives has demonstrated that both the electronic properties (electron-donating or electron-withdrawing) and the steric bulk of substituents are critical determinants of their inhibitory potency against various biological targets.
In a study of polysubstituted pyrroles as acetylcholinesterase (AChE) inhibitors, the type of substitution at different positions on the pyrrole ring played a dominant role in their activity. mdpi.com For instance, compounds bearing a 3,3-dimethyl substituent at the R¹ position and a cyano (CN) group at the R² position showed significantly improved inhibitory potencies. mdpi.com This suggests that a combination of steric bulk and electron-withdrawing features at specific locations can enhance biological recognition.
Furthermore, in a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides evaluated as potential antibacterial and antitubercular agents, the nature of the substituent on the acetyl group had a marked effect on their minimum inhibitory concentration (MIC). For example, derivatives with a 4-chlorophenyl (5f), 4-nitrophenyl (5i), 2,4-dichlorophenyl (5j), and a furan-2-yl (5n) moiety exhibited strong activity. nih.gov Notably, the compound with a 3,4,5-trimethoxyphenyl substituent (5k) displayed the highest potency against M. tuberculosis. nih.gov This highlights the importance of the electronic and steric profile of the substituents in achieving potent biological activity.
The following table summarizes the antitubercular activity of selected 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazide derivatives.
| Compound | Substituent (R) | MIC (μg/mL) vs. M. tuberculosis H37Rv |
|---|---|---|
| 5f | 4-Chlorophenyl | 1.6 |
| 5i | 4-Nitrophenyl | 1.6 |
| 5j | 2,4-Dichlorophenyl | 1.6 |
| 5k | 3,4,5-Trimethoxyphenyl | 0.8 |
| 5n | Furan-2-yl | 1.6 |
Role of the Acetyl Moiety in Biological Recognition and Binding
The acetyl moiety at the 2-position of the pyrrole ring is a key feature for the biological activity of this class of compounds. It often acts as a crucial hydrogen bond acceptor, interacting with specific residues in the active site of target enzymes or receptors. In a study on histone deacetylase (HDAC) inhibitors, the 2-acetylpyrrole (B92022) group served as a "cap" region, which is essential for orienting the molecule within the enzyme's active site. mdpi.com
Impact of Pyrrole N-Substitution on Activity Profiles
Modification of the pyrrole nitrogen (N-substitution) has been shown to be a viable strategy for modulating the biological activity of 2-acetylpyrrole derivatives. The introduction of various substituents at the N1 position can alter the compound's polarity, solubility, and ability to interact with its biological target.
In the development of HDAC inhibitors, a series of N-linked 2-acetylpyrrole derivatives were synthesized. mdpi.com The nature of the substituent on the pyrrole nitrogen was found to significantly impact their inhibitory potency against different HDAC isoforms. The introduction of a linker chain attached to the pyrrole nitrogen, which in turn connects to a zinc-binding group, is a common strategy in the design of these inhibitors. The length and composition of this linker are critical for optimal activity.
A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides, where the pyrrole nitrogen is substituted with a benzohydrazide (B10538) moiety, demonstrated potent antibacterial and antitubercular activities. nih.gov This N-substitution effectively transforms the core scaffold into a platform for introducing further chemical diversity, leading to dual inhibitors of enoyl ACP reductase and DHFR. nih.gov
The following table presents the HDAC inhibitory activity of selected N-linked 2-acetylpyrrole derivatives.
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) |
|---|---|---|---|
| 5a | 120.7 ± 8.2 | 205.1 ± 11.3 | 111.5 ± 9.8 |
| 5b | 105.4 ± 7.5 | 189.6 ± 10.1 | 98.7 ± 7.6 |
| 5d | 95.8 ± 6.9 | 154.2 ± 9.2 | 85.4 ± 6.8 |
| 11 | 78.3 ± 5.4 | 121.9 ± 8.1 | 65.2 ± 5.3 |
Ligand-Receptor Interaction Hypotheses from SAR Studies
Based on the structure-activity relationships observed in various studies, several hypotheses regarding the ligand-receptor interactions of this compound derivatives can be formulated. Molecular docking studies have provided valuable insights into the putative binding modes of these compounds.
For the 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazide series, docking simulations suggest that these molecules can fit into the active sites of both enoyl ACP reductase and DHFR. nih.gov The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. The dimethylpyrrole moiety often occupies a hydrophobic pocket, while the hydrazide linker and the substituted acetyl group engage in hydrogen bonding with key amino acid residues. nih.gov Specifically, interactions with residues such as Tyr158 and NAD⁺ in enoyl ACP reductase, and with residues like Ile7, Phe34, and the cofactor NADPH in DHFR were predicted. nih.gov
In the case of HDAC inhibitors with an N-linked 2-acetylpyrrole cap, the acetylpyrrole group is hypothesized to interact with surface residues of the enzyme, while a linker connects it to a zinc-binding group that chelates the zinc ion in the catalytic site. The SAR data from these studies help in refining the pharmacophore model, which typically consists of a hydrogen bond acceptor (the acetyl group), a hydrophobic region (the dimethylpyrrole ring), and a variable N-substituent that can be tailored to target specific enzymes or receptors.
Applications in Advanced Organic Synthesis and Materials Science
1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone as a Key Synthetic Intermediate
This compound serves as a versatile intermediate in organic synthesis. The presence of the acetyl group and the substituted pyrrole (B145914) ring allows for a variety of chemical transformations. Pyrrole derivatives are recognized as crucial building blocks for the synthesis of bioactive compounds and pharmaceutical drugs nih.gov. The reactivity of this compound can be considered at three main sites: the acetyl group, the pyrrole ring, and the N-H proton.
The acetyl group's carbonyl carbon is electrophilic and its adjacent methyl protons are acidic, allowing it to participate in a wide range of classical carbonyl chemistry reactions. These include:
Condensation Reactions: It can undergo aldol-type condensations and Claisen-Schmidt reactions to form chalcone-like structures, which are themselves important intermediates for various heterocyclic systems.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an ethyl group or a secondary alcohol, providing pathways to different classes of substituted pyrroles.
Substitution Reactions: The methyl protons can be substituted, for example, via halogenation, to introduce further functionality.
The pyrrole ring itself is an electron-rich aromatic system. The existing substituents direct further reactions. The vacant C3 position is the most likely site for electrophilic substitution. Furthermore, the N-H proton can be removed by a base, allowing for N-alkylation or N-arylation to generate N-substituted pyrroles. The development of methods for synthesizing polysubstituted pyrroles is an active area of research, highlighting the importance of such scaffolds acs.org. For instance, a new series of 2,5-dimethyl-3-(5-(N-phenylrhodaninyl)methylene)-N-(3-(1H-tetrazol-5-yl)phenyl)pyrrole derivatives with anti-HIV-1 activity was synthesized starting from a 2,5-dimethylpyrrole core, showcasing the utility of this scaffold in medicinal chemistry researchgate.net.
Scaffolds for Natural Product Synthesis
The pyrrole framework is a ubiquitous and essential motif found in a vast array of natural products, from the pigments of life like heme and chlorophyll (B73375) to complex marine alkaloids orgchemres.orgwikipedia.org. Porphobilinogen, a trisubstituted pyrrole, is a well-known biosynthetic precursor to these vital natural products wikipedia.org. The synthesis of natural products containing a pyrrole ring is a significant field within organic chemistry, often utilizing premade pyrrole units or generating the ring during the synthetic sequence chemistryresearches.ir.
While substituted pyrroles are clearly fundamental to natural product synthesis, the specific application of this compound as a direct starting material or scaffold in the total synthesis of natural products is not widely documented in the reviewed scientific literature. Synthetic efforts often focus on other pyrrole building blocks or involve the construction of the pyrrole ring from acyclic precursors nih.gov. Interestingly, the simpler, non-methylated analogue, 2-Acetylpyrrole (B92022), has been identified in various organisms, including Streptomyces and Glehnia littoralis nih.gov. The structural similarity suggests that this compound is a plausible, albeit not yet widely reported, scaffold for bio-inspired synthetic endeavors.
Potential in Polymer and Materials Chemistry
Pyrrole-based polymers, particularly polypyrrole (PPy), are a cornerstone of conductive polymer science due to their intrinsic electrical conductivity, environmental stability, and biocompatibility wikipedia.org. The properties of PPy can be finely tuned by introducing substituents onto the pyrrole monomer, which affects solubility, processability, and electronic characteristics mdpi.com.
The presence of an acetyl group on the pyrrole ring is of particular interest for materials applications. Research on Poly(2-acetyl pyrrole) (P(2-APy)) , a polymer made from a closely related monomer lacking the two methyl groups, demonstrates significant potential. P(2-APy) has been chemically synthesized and characterized, revealing enhanced optical and electrical properties that make it a promising candidate for optoelectronic devices researchgate.net. The introduction of the acetyl group influences the polymer's final structure and morphology.
| Property | Finding |
|---|---|
| Synthesis Method | Chemical oxidative polymerization using ammonium (B1175870) persulfate (APS) as an initiator. |
| Morphology | Core-shell, ball-like structures in the nanoscale range. |
| Optical Energy Gap (Eopt) | Determined via UV-Vis spectroscopy. |
| Electrochemical Energy Gap (Eg) | Determined via cyclic voltammetry to be 1.83 eV. |
| Conductivity | AC conductivity measurements indicate enhanced electrical properties. |
| Potential Application | Optoelectronic devices. |
Polymerizing this compound would be expected to yield a material with properties modulated by the presence of the additional methyl groups. These groups would likely increase the polymer's solubility in organic solvents, a common challenge with unsubstituted polypyrrole, thereby improving its processability. The methyl groups would also alter the steric and electronic environment, potentially influencing the polymer chain packing, morphology, and ultimately, its conductivity and optical properties.
Furthermore, related structures like diacetylpyrrole have been investigated as monomers for polymers with unique proton-conducting properties, suggesting potential applications in polymer electrolyte fuel cells. This indicates that the acetyl group on the pyrrole ring can play a role in creating materials for energy applications.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 1-(4,5-Dimethyl-1H-pyrrol-2-yl)ethanone, and how is reaction efficiency optimized?
- Methodology : Multi-component reactions under solvent-free or reflux conditions are effective. For example, condensation reactions involving acetylating agents and substituted pyrroles can yield derivatives with 67–85% efficiency. Optimization includes varying catalysts (e.g., K₂CO₃ in DMF), temperature, and stoichiometry . Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Peaks for methyl groups (δ ~2.1–2.5 ppm) and pyrrole protons (δ ~6.0–6.5 ppm) confirm substitution patterns. Carbonyl groups appear at δ ~190–210 ppm in 13C NMR .
- IR : Strong absorption bands at ~1650–1700 cm⁻¹ indicate the ketone (C=O) stretch. Pyrrole ring vibrations occur at ~3100–3400 cm⁻¹ (N–H) and ~1450–1600 cm⁻¹ (C=C/C–N) .
Q. What thermodynamic properties are essential for characterizing this compound, and how are they measured?
- Methodology :
- Melting point (Tfus) : Determined via differential scanning calorimetry (DSC) or capillary methods. Reported values range from 363 K to 493 K, depending on purity .
- Enthalpy of sublimation (ΔsubH) : Measured using mass-loss Knudsen effusion, yielding 81.2 ± 1.0 kJ/mol at 285 K .
Advanced Research Questions
Q. How does X-ray crystallography with SHELXL resolve structural ambiguities in derivatives of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, angles, and stereochemistry. SHELXL refines structures by minimizing residuals (R-factors < 0.05) and addressing twinning or disorder. For example, monoclinic systems (space group P2₁/c) are resolved using iterative least-squares refinement and absorption corrections (e.g., SADABS) .
Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points)?
- Methodology : Cross-validate data using multiple techniques (e.g., DSC vs. capillary methods) and assess sample purity via HPLC or elemental analysis. Discrepancies in Tfus (e.g., 363 K vs. 493 K) may arise from polymorphic forms or impurities .
Q. What experimental strategies evaluate the biological activity of this compound, and how are SAR studies designed?
- Methodology :
- Antimicrobial assays : Use serial dilution methods against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Compare MIC values to standards like ciprofloxacin .
- SAR analysis : Synthesize analogs with substituents (e.g., halogens, methoxy groups) and correlate structural variations with activity. For example, chlorinated derivatives show enhanced antibacterial potency .
Q. What computational methods predict the electronic properties and reactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
